molecular formula C22H25N5O B14962001 1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B14962001
M. Wt: 375.5 g/mol
InChI Key: OEDNWVUKFPMVEY-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazin-6-one core, substituted with ethylphenyl, dimethyl, and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps. One efficient method involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. The process typically starts with the preparation of key intermediates such as pyrimidinylguanidines. These intermediates are then subjected to regioselective introduction of various substituents via triazine ring closure with corresponding aldehydes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent reactions can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H25N5O/c1-4-18-7-9-20(10-8-18)26-14-25(13-19-6-5-11-23-12-19)15-27-21(28)16(2)17(3)24-22(26)27/h5-12H,4,13-15H2,1-3H3

InChI Key

OEDNWVUKFPMVEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CC4=CN=CC=C4

Origin of Product

United States

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